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molecular formula C8H12N2O B2924599 4-(3-Aminopropoxy)pyridine CAS No. 155967-69-4

4-(3-Aminopropoxy)pyridine

Cat. No. B2924599
M. Wt: 152.197
InChI Key: PYDZWZGHUDMCOQ-UHFFFAOYSA-N
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Patent
US05246948

Procedure details

Hydrazine monohydrate [2.99 ml (61.6 mmol)] was added to a suspension of 5.80 g (20.5 mol) of 4-(3-phthalimidopropyloxy)pyridine in 50 ml of ethanol, and the mixture was stirred at room temperature for 3 hours. 100 ml of ethyl acetate was added and insoluble materials were filtered off. The volatile component in the filtrate was distilled off and then chloroform was added to the residue. The mixture was washed with brine and dried over potassium carbonate. The solvent was distilled off to obtain 2.99 g of the desired compound (yield: 99.5%, pale yellow oil).
Quantity
2.99 mL
Type
reactant
Reaction Step One
Name
4-(3-phthalimidopropyloxy)pyridine
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99.5%

Identifiers

REACTION_CXSMILES
O.NN.C1(=O)[N:8]([CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)C(=O)C2=CC=CC=C12.C(OCC)(=O)C>C(O)C>[NH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.99 mL
Type
reactant
Smiles
O.NN
Name
4-(3-phthalimidopropyloxy)pyridine
Quantity
5.8 g
Type
reactant
Smiles
C1(C=2C(C(N1CCCOC1=CC=NC=C1)=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
DISTILLATION
Type
DISTILLATION
Details
The volatile component in the filtrate was distilled off
ADDITION
Type
ADDITION
Details
chloroform was added to the residue
WASH
Type
WASH
Details
The mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCCOC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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